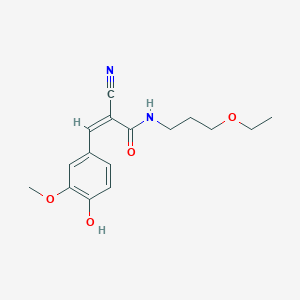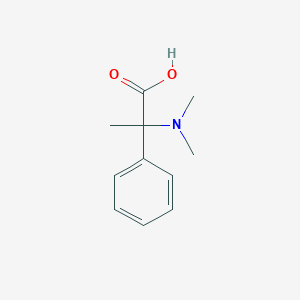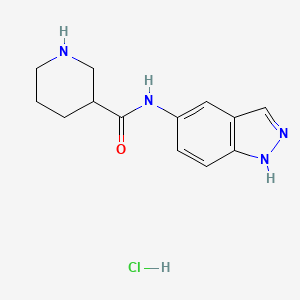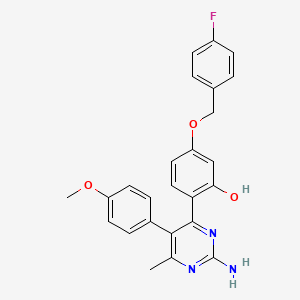![molecular formula C12H18F2O2Si B2403317 4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol CAS No. 1881327-86-1](/img/structure/B2403317.png)
4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a tert-butyldimethylsilyl (TBDMS) group attached to a phenol ring, which is further substituted with two fluorine atoms at the 2 and 6 positions. This combination of functional groups imparts specific chemical reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol typically involves the protection of the hydroxyl group of 2,6-difluorophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) reagent. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures to ensure complete silylation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol involves its interaction with specific molecular targets. The TBDMS group provides steric protection, while the phenolic and fluorine groups contribute to its reactivity. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved include nucleophilic aromatic substitution and oxidation-reduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde: Similar in structure but with an aldehyde group instead of fluorine atoms.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains a silyloxy group attached to an acetaldehyde moiety.
4-tert-Butyldimethylsiloxy-1-butanol: Features a silyloxy group attached to a butanol backbone.
Uniqueness
4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol is unique due to the presence of both the TBDMS group and the difluorophenol moiety. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2,6-difluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2O2Si/c1-12(2,3)17(4,5)16-8-6-9(13)11(15)10(14)7-8/h6-7,15H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUWGGBYTYXUSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2403234.png)
![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2403236.png)
![N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2403238.png)

![(E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2403240.png)

![(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2403245.png)
![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)




![2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate](/img/structure/B2403255.png)

